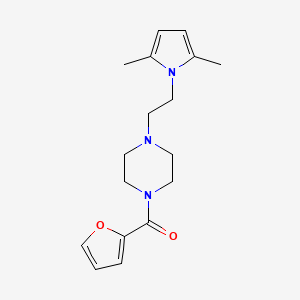
(4-(2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl)piperazin-1-yl)(furan-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (4-(2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl)piperazin-1-yl)(furan-2-yl)methanone is a complex organic molecule featuring a combination of pyrrole, piperazine, and furan moieties
Mécanisme D'action
Target of Action
The primary targets of the compound (4-(2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl)piperazin-1-yl)(furan-2-yl)methanone are the enzymes dihydrofolate reductase (DHFR) and enoyl-ACP reductase . These enzymes play crucial roles in bacterial metabolism and growth, making them attractive targets for antibacterial agents .
Mode of Action
This compound interacts with its targets through binding interactions at the active sites of DHFR and enoyl-ACP reductase . This interaction inhibits the activity of these enzymes, disrupting critical biochemical processes in bacteria .
Biochemical Pathways
The inhibition of DHFR and enoyl-ACP reductase by this compound affects several biochemical pathways. DHFR is involved in the folate pathway, which is essential for the synthesis of nucleotides. Enoyl-ACP reductase is a key enzyme in the fatty acid synthesis pathway, which is crucial for the production of bacterial cell membranes . The inhibition of these enzymes disrupts these pathways, leading to the cessation of bacterial growth .
Pharmacokinetics
The compound’s molecular properties suggest that it may have favorable adme characteristics .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth. By inhibiting the activity of DHFR and enoyl-ACP reductase, the compound disrupts critical biochemical processes, leading to the cessation of bacterial growth . Some of the synthesized compounds also showed strong antibacterial and antitubercular properties .
Analyse Biochimique
Biochemical Properties
(4-(2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl)piperazin-1-yl)(furan-2-yl)methanone has been found to interact with enzymes such as enoyl ACP reductase and DHFR . These interactions suggest that the compound may play a role in the inhibition of these enzymes, potentially affecting various biochemical reactions .
Cellular Effects
In cellular studies, this compound has been shown to influence cell function. For instance, it has been found to increase monoclonal antibody production in Chinese hamster ovary cells . This suggests that the compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules and potential changes in gene expression . The compound’s ability to inhibit enzymes like enoyl ACP reductase and DHFR suggests that it may exert its effects at the molecular level .
Temporal Effects in Laboratory Settings
Its influence on monoclonal antibody production suggests that it may have long-term effects on cellular function .
Metabolic Pathways
Its interaction with enzymes like enoyl ACP reductase and DHFR suggests that it may be involved in certain metabolic pathways .
Transport and Distribution
Its influence on cellular processes suggests that it may interact with certain transporters or binding proteins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl)piperazin-1-yl)(furan-2-yl)methanone typically involves multiple steps:
Formation of the Pyrrole Moiety: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where 2,5-hexanedione reacts with ammonia or primary amines under acidic conditions.
Attachment of the Piperazine Ring: The pyrrole derivative is then reacted with 1-(2-chloroethyl)piperazine in the presence of a base such as potassium carbonate to form the intermediate compound.
Coupling with Furan-2-ylmethanone: Finally, the intermediate is coupled with furan-2-ylmethanone using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and furan rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the pyrrole and furan rings.
Reduction: Alcohol derivatives from the reduction of the carbonyl group.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, (4-(2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl)piperazin-1-yl)(furan-2-yl)methanone has shown potential as an enzyme inhibitor. It can be used in studies to understand enzyme mechanisms and to develop new inhibitors for therapeutic purposes .
Medicine
In medicine, this compound is being investigated for its potential as a pharmaceutical agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of diseases like cancer and bacterial infections .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings, due to its unique chemical structure.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-(2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl)piperazin-1-yl)(thiophen-2-yl)methanone
- (4-(2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl)piperazin-1-yl)(pyridin-2-yl)methanone
Uniqueness
Compared to similar compounds, (4-(2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl)piperazin-1-yl)(furan-2-yl)methanone is unique due to the presence of the furan ring, which can impart different electronic and steric properties. This uniqueness can lead to different biological activities and chemical reactivities, making it a valuable compound for further research and development.
Propriétés
IUPAC Name |
[4-[2-(2,5-dimethylpyrrol-1-yl)ethyl]piperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-14-5-6-15(2)20(14)12-9-18-7-10-19(11-8-18)17(21)16-4-3-13-22-16/h3-6,13H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEMUPNVNKZZNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1CCN2CCN(CC2)C(=O)C3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
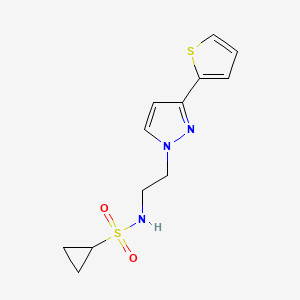
![2-[[6-(3,4-Dimethylanilino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol](/img/structure/B2616572.png)
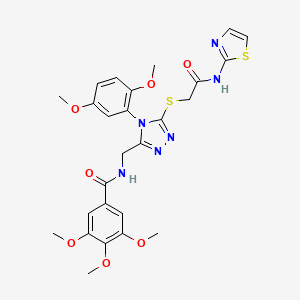
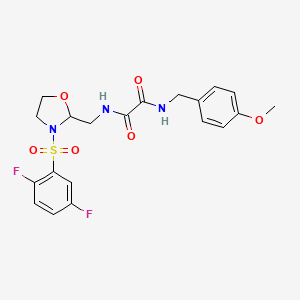
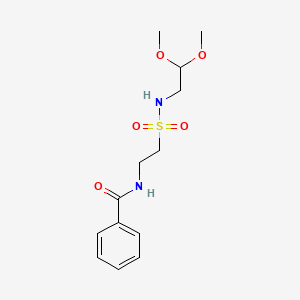
![Spiro[indoline-3,3'-pyrrolidine]](/img/structure/B2616578.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide](/img/structure/B2616579.png)
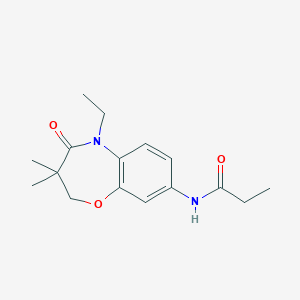
![2-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopentan-1-amine](/img/structure/B2616582.png)
![3-(2-(benzyloxy)benzyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2616583.png)
![(E)-N-[(3-Cyanophenyl)methyl]-4-(dimethylamino)-N-[2-(dimethylamino)ethyl]but-2-enamide](/img/structure/B2616584.png)

![4-methoxy-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide](/img/structure/B2616588.png)
![3-allyl-5,6-dimethyl-2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2616589.png)
